
1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine is a complex organic compound that features a chromenyl group, an oxadiazole ring, and a methylpropanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine typically involves multiple steps. One common method starts with the preparation of the chromenyl precursor, which is then subjected to cyclization reactions to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of green solvents and catalysts are often employed to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the chromenyl group, leading to the formation of different oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The chromenyl group can interact with various enzymes and receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other chromenyl-oxadiazole derivatives, such as:
- 2-(2H-Chromen-3-yl)-5-phenyl-1H-imidazole
- 3-(2-Bromoacetyl)-2H-chromen-2-one
- Chromen-3-yl-pyridine derivatives .
Uniqueness
What sets 1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .
Eigenschaften
Molekularformel |
C15H17N3O2 |
|---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
1-[3-(2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C15H17N3O2/c1-9(2)13(16)15-17-14(18-20-15)11-7-10-5-3-4-6-12(10)19-8-11/h3-7,9,13H,8,16H2,1-2H3 |
InChI-Schlüssel |
PHWHFNXOGZAYSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=NC(=NO1)C2=CC3=CC=CC=C3OC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


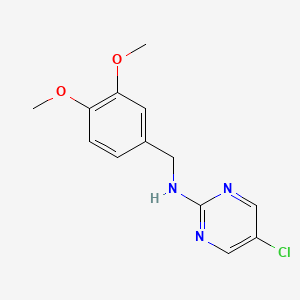
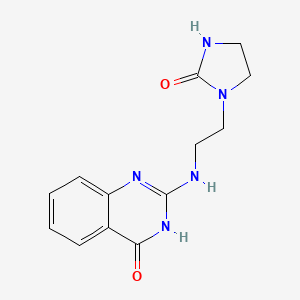
![6-Quinolinamine, N-[(3-nitrophenyl)methylene]-](/img/structure/B11846186.png)
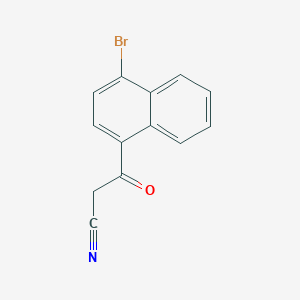




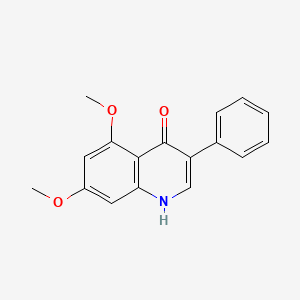
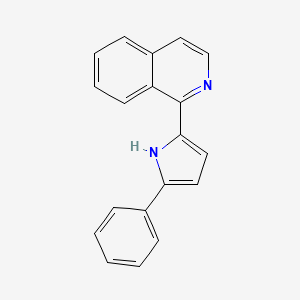
![5-Methyl-1-phenyl-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11846239.png)
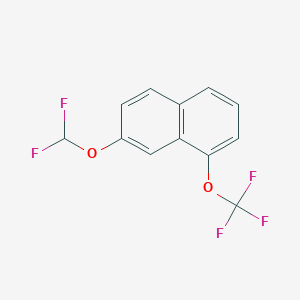
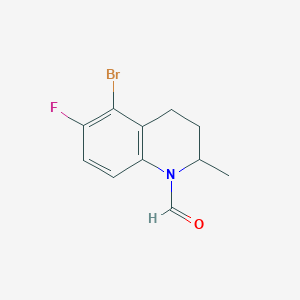
![2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl-](/img/structure/B11846252.png)
